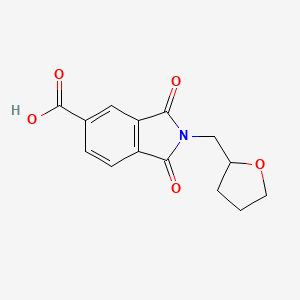

1,3-Dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic analysis of 1,3-dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid provides detailed information about the chemical environment of individual atoms within the molecular framework. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the aromatic protons of the isoindole core, the aliphatic protons of the tetrahydrofuran ring, and the methylene bridge connecting these moieties.

The aromatic region of the spectrum displays distinct signals for the benzene ring protons, with chemical shifts typically appearing between 7.5 and 8.0 parts per million. The substitution pattern on the benzene ring creates unique splitting patterns and chemical shift values that serve as fingerprints for structural identification. The carboxylic acid substitution at the 5-position induces characteristic downfield shifts in neighboring aromatic protons due to the electron-withdrawing nature of the carboxyl group.

The tetrahydrofuran ring protons appear in the aliphatic region between 1.8 and 4.8 parts per million, with the oxygen-adjacent carbon protons exhibiting the most downfield chemical shifts. The methylene bridge protons connecting the tetrahydrofuran to the nitrogen atom display characteristic multipicity patterns reflecting their chemical environment and coupling interactions with neighboring protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework. The carbonyl carbons of the isoindole-1,3-dione system typically resonate around 168 parts per million, while the aromatic carbons appear between 120 and 140 parts per million. The carboxylic acid carbonyl carbon exhibits a distinct chemical shift around 170 parts per million, reflecting its unique electronic environment.

Infrared Vibrational Modes and Hydrogen Bonding Patterns

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecular structure. The carbonyl stretching vibrations of the isoindole-1,3-dione system appear as strong absorptions in the 1650-1750 wavenumber region. These frequencies provide direct evidence for the presence of the imide functionality and indicate the degree of conjugation within the aromatic system.

The carboxylic acid group exhibits characteristic vibrational modes including the hydroxyl stretching vibration around 3000-3500 wavenumbers and the carbonyl stretching vibration typically observed near 1720 wavenumbers. The exact frequency positions depend on the hydrogen bonding environment and the degree of association between molecules in the solid state.

Hydrogen bonding patterns significantly influence the infrared spectral characteristics. Strong intermolecular hydrogen bonds between carboxylic acid groups result in broadening and shifting of the hydroxyl stretching vibrations to lower frequencies. The formation of cyclic dimers through double hydrogen bonds creates specific spectral signatures that can be distinguished from other association patterns.

The tetrahydrofuran ring contributes characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and carbon-oxygen stretching modes around 1000-1200 wavenumbers. These absorptions provide confirmation of the saturated heterocyclic substituent and its attachment to the isoindole core.

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak at mass-to-charge ratio 275 corresponds to the intact molecular structure of 1,3-dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. The isotope pattern confirms the molecular formula and provides additional structural validation.

Predicted collision cross section values offer insights into the three-dimensional structure in the gas phase. The calculated collision cross sections for various ionic forms range from 153.3 to 194.9 square Angstrom units, depending on the ionization mode and adduct formation. These values reflect the molecular size and shape characteristics that influence ion mobility behavior.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 276.08666 | 158.8 |

| [M+Na]+ | 298.06860 | 166.7 |

| [M-H]- | 274.07210 | 164.9 |

| [M+NH4]+ | 293.11320 | 176.1 |

| [M+K]+ | 314.04254 | 164.8 |

The fragmentation pathways involve loss of specific functional groups and ring opening reactions. Common fragmentation patterns include loss of the carboxylic acid group (-45 mass units), loss of carbon dioxide (-44 mass units), and cleavage of the tetrahydrofuran ring with subsequent rearrangements. These fragmentation processes provide structural confirmation and help establish the connectivity between different molecular regions.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and energetic properties of 1,3-dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. These computational methods enable the prediction of optimized molecular geometries, vibrational frequencies, and electronic properties that complement experimental observations. The choice of functional and basis set significantly influences the accuracy of calculated parameters, with hybrid functionals such as B3LYP and ωB97X-D providing reliable results for organic molecules containing heteroatoms.

Geometry optimization calculations reveal the preferred three-dimensional arrangement of atoms within the molecular framework. The computed bond lengths and angles typically agree within 0.02 Angstrom units and 2 degrees, respectively, with experimental crystallographic data for related compounds. The optimized structure provides insights into conformational preferences and intramolecular interactions that influence molecular stability.

Vibrational frequency calculations validate the optimized geometry and provide predicted infrared and Raman spectra. The computed frequencies, when scaled by appropriate factors, show excellent correlation with experimental observations. The normal mode analysis identifies the specific atomic motions associated with each vibrational frequency, enabling detailed assignment of spectroscopic features.

Dimeric and trimeric structures calculated through density functional theory methods provide insights into intermolecular association patterns. These calculations reveal the energetics of hydrogen bond formation and the preferred geometries for molecular aggregation. The computed binding energies typically range from 40 to 80 kilojoules per mole for carboxylic acid dimers, depending on the specific molecular environment and computational method employed.

Molecular Orbital Analysis of Conjugated Systems

Molecular orbital analysis provides fundamental insights into the electronic delocalization and chemical reactivity of the isoindole core system. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic excitation properties and chemical reactivity patterns. The isoindole-1,3-dione system exhibits extensive π-conjugation that influences the frontier orbital energies and spatial distributions.

The highest occupied molecular orbital typically exhibits significant electron density on the carbonyl oxygen atoms and the aromatic ring system, while the lowest unoccupied molecular orbital shows substantial contribution from the aromatic carbon atoms and the imide nitrogen. This orbital distribution pattern explains the electrophilic character of the carbonyl carbons and the nucleophilic nature of the oxygen atoms in chemical reactions.

Natural bond orbital analysis reveals the degree of charge transfer and hybridization within the molecular framework. The nitrogen atom in the isoindole system exhibits partial positive charge due to the electron-withdrawing effect of the adjacent carbonyl groups. The tetrahydrofuran oxygen atom carries substantial negative charge, reflecting its electron-rich character and potential for hydrogen bond acceptance.

The conjugated π-system extends throughout the isoindole core, creating delocalized molecular orbitals that influence the optical and electronic properties. The energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the ultraviolet-visible absorption characteristics and provides insights into the electronic excitation processes. The calculated orbital energies and their spatial distributions offer predictive information about chemical reactivity and intermolecular interactions.

Electrostatic potential mapping reveals the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions. The carboxylic acid region exhibits strong negative potential due to the oxygen atoms, while the aromatic ring system shows relatively neutral to slightly positive character. These electrostatic features determine the preferred orientations for molecular association and crystal packing arrangements.

Properties

IUPAC Name |

1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-12-10-4-3-8(14(18)19)6-11(10)13(17)15(12)7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVZEKMVDOCSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386547 | |

| Record name | 1,3-Dioxo-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312498-19-4 | |

| Record name | 1,3-Dioxo-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction

- Starting Materials: Phthalic anhydride and tetrahydrofuran-2-ylmethylamine.

- Reaction Type: Nucleophilic acyl substitution leading to imide formation.

- Conditions: Typically conducted under acidic or neutral conditions with heating to promote ring closure.

- Solvent: Commonly polar aprotic solvents or neat conditions.

- Temperature: Moderate heating (e.g., 100–150 °C) to facilitate cyclization.

- Time: Several hours (e.g., 1.5 to 5 hours) depending on scale and conditions.

Cyclization and Functionalization

- The intermediate formed from condensation undergoes intramolecular cyclization to yield the isoindole-1,3-dione core.

- The tetrahydrofuran-2-ylmethyl group is introduced either by direct reaction with the amine or by subsequent alkylation.

- The carboxylic acid group is either retained from the starting phthalic acid derivative or introduced via hydrolysis of ester intermediates.

Purification

- Purification is achieved through crystallization or chromatographic techniques.

- Industrial processes may employ continuous flow reactors and advanced purification to optimize yield and purity.

Reaction Parameters and Yields

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of phthalic anhydride with tetrahydrofuran-2-ylmethylamine | Heating at 100–150 °C, 1.5–5 h | ~99.5–99.7 | High conversion under optimized conditions |

| 2 | Cyclization and ring closure | Elevated temperature (up to 250 °C), reduced pressure (e.g., 14 Torr) | ~99.5 | Ensures formation of isoindole-1,3-dione ring |

Data adapted from synthetic protocols and literature reports on related isoindole derivatives.

Alternative Synthetic Approaches

- Some patents describe the use of protected phthalic acid derivatives (e.g., methyl esters) to control regioselectivity and facilitate functional group transformations.

- Hydrolysis of protected intermediates under basic conditions (e.g., sodium hydroxide) can yield the free carboxylic acid.

- Use of organic bases such as triethylamine and solvents like acetic acid at elevated temperatures (~120 °C) has been reported for related isoindoline-1,3-dione compounds, which may be adapted for this compound.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Condensation | Phthalic anhydride + tetrahydrofuran-2-ylmethylamine, heat | Formation of isoindole-1,3-dione core with tetrahydrofuran substituent |

| Oxidation | Potassium permanganate, chromium trioxide | Possible oxidation of substituents or ring modifications |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduction of carbonyl groups or functionalization |

| Substitution | Alkyl halides, acyl chlorides under acidic/basic conditions | Functional group modifications at carboxylic acid or nitrogen |

These reactions enable the synthesis of various derivatives for research and industrial applications.

Research Findings and Applications

- The compound and its derivatives have been studied as inhibitors of enzymes such as heparanase, showing potential biological activity.

- The synthetic methods allow for structural modifications to optimize biological properties.

- Industrial synthesis focuses on scalability, yield optimization, and purity, employing continuous flow and advanced purification techniques.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C14H13NO5 |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 312498-19-4 |

| Key Starting Materials | Phthalic anhydride, tetrahydrofuran-2-ylmethylamine |

| Typical Reaction Conditions | Heating 100–150 °C, 1.5–5 h; cyclization at up to 250 °C under reduced pressure |

| Purification Methods | Crystallization, chromatography |

| Typical Yield | >99% |

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield different functionalized isoindole derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

Enzyme-Catalyzed Synthesis

One prominent application of 1,3-Dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is in enzyme-catalyzed synthesis processes. Research indicates that this compound can serve as a biobased building block for furan carboxylic acids through dual-enzyme cascade systems. This method promotes sustainable chemical synthesis practices in pharmaceutical and polymer industries .

Organotin Carboxylates

The compound is also utilized in synthesizing organotin(IV) carboxylates derived from amide carboxylic acids. Studies have demonstrated that these complexes exhibit unique crystal structures and potential antitumor activities. The characterization of these organotin derivatives illustrates the compound's role in developing materials with biological significance .

Supramolecular Chemistry

In supramolecular chemistry, the compound has been investigated for its guest inclusion properties with cyclic imides. Research has focused on forming supramolecular structures that could lead to novel materials and molecular recognition systems, highlighting the compound's versatility in creating advanced chemical architectures .

Antioxidant Agents

Recent studies have explored the synthesis of novel chalcone derivatives from this compound aimed at evaluating their antioxidant properties. These derivatives have shown promise as therapeutic agents for conditions related to oxidative stress, indicating the potential health benefits associated with this compound .

Case Studies

| Study Title | Authors | Year | Application |

|---|---|---|---|

| Enzyme-Catalyzed Synthesis of Furan Carboxylic Acids | Hao-Yu Jia et al. | 2019 | Demonstrated sustainable synthesis methods using the compound as a precursor |

| Organotin(IV) Carboxylates from Amide Carboxylic Acids | Xiao Xiao et al. | 2013 | Characterized organotin complexes for potential antitumor applications |

| Supramolecular Structures with Cyclic Imides | D. Singh, J. Baruah | 2013 | Investigated guest inclusion properties for new material development |

| Antioxidant Potential of Chalcone Derivatives | G. Prabakaran et al. | 2021 | Evaluated antioxidant activity for therapeutic applications |

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

Structural Features :

- The core isoindole-1,3-dione scaffold is substituted at the 2-position with a tetrahydrofuran-2-ylmethyl (THF) group. The THF ring provides a cyclic ether moiety, enhancing hydrogen-bonding capacity and solubility in polar solvents.

Comparison with Structural Analogs

The following compounds share the isoindole-1,3-dione-5-carboxylic acid backbone but differ in substituents at the 2-position, leading to variations in physicochemical and pharmacological properties.

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Substituent : Hydroxyethyl (-CH₂CH₂OH)

- Molecular Formula: C₁₁H₉NO₅

- Molecular Weight : 235.19 g/mol .

- Key Differences: The hydroxyl group increases polarity (higher TPSA) and water solubility compared to the THF analog. Reduced lipophilicity (LogP ~0.5–1.0) due to the polar -OH group. Potential for hydrogen bonding with biological targets, such as enzymes or receptors.

Propyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate

- Substituent: 4-Phenoxyphenyl + propyl ester

- Molecular Formula: C₂₅H₁₉NO₅

- Molecular Weight : 413.43 g/mol .

- Key Differences: The bulky phenoxyphenyl group enhances lipophilicity (estimated LogP >3.0), favoring membrane permeability. The propyl ester acts as a prodrug, requiring hydrolysis to release the active carboxylic acid. Aromatic interactions may target hydrophobic binding pockets in proteins.

1,3-Dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid

2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Substituent : 4-Ethoxyphenyl

- Molecular Formula: C₁₇H₁₃NO₅

- Molecular Weight : 311.29 g/mol .

- Key Differences :

- Ethoxy group balances lipophilicity (LogP ~2.0) and solubility via ether-oxygen interactions.

- Aromatic substituent may enhance π-π stacking with biological targets.

Structural and Functional Analysis

Substituent Impact on Lipophilicity

| Compound | Substituent | LogP | Molecular Weight |

|---|---|---|---|

| Target Compound (THF analog) | Tetrahydrofuran-2-ylmethyl | 1.09 | 275.26 |

| 2-Hydroxyethyl analog | -CH₂CH₂OH | ~0.8 | 235.19 |

| 4-Phenoxyphenyl ester | -C₆H₄-O-C₆H₅ | >3.0 | 413.43 |

| Allyl analog | -CH₂CH=CH₂ | ~1.5 | 231.20 |

Trends :

- Bulky aromatic groups (e.g., phenoxyphenyl) drastically increase LogP.

- Polar groups (hydroxyethyl) reduce LogP but enhance solubility.

Pharmacological Implications

- THF Analog : Suitable for CNS-targeting drugs due to moderate lipophilicity and TPSA, which may aid blood-brain barrier penetration .

- Hydroxyethyl Analog : Ideal for aqueous formulations or targeting hydrophilic binding sites.

- Aromatic Analogs: Potential use in oncology or anti-inflammatory therapies where hydrophobic interactions dominate .

Biological Activity

1,3-Dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 312498-19-4) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C14H13NO5, with a molecular weight of 275.26 g/mol. The compound features a unique structure that may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO5 |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 312498-19-4 |

| Predicted Boiling Point | 500.7 ± 25.0 °C |

| Density | 1.460 ± 0.06 g/cm³ |

Inhibition of Heparanase

Research indicates that derivatives of isoindole carboxylic acids, including 1,3-Dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid, exhibit potent inhibitory effects against heparanase, an enzyme implicated in cancer metastasis and angiogenesis. A study demonstrated that certain isoindole derivatives showed IC50 values ranging from 200 to 500 nM, indicating strong selectivity over human beta-glucuronidase .

Anti-Angiogenic Effects

The compound has also been noted for its anti-angiogenic properties. In vitro studies have shown that it can inhibit endothelial cell migration and tube formation, which are critical processes in angiogenesis . This suggests its potential as a therapeutic agent in cancer treatment by preventing tumor growth through the inhibition of blood vessel formation.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings suggest that it exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents such as doxorubicin . The structure–activity relationship (SAR) studies indicate that specific substitutions on the isoindole scaffold enhance its cytotoxic properties.

Study on Heparanase Inhibition

In a notable study published in PubMed, researchers synthesized a series of isoindole derivatives, including the target compound, and assessed their heparanase inhibitory activity. The results indicated that these compounds could serve as valuable tools in cancer research and therapy due to their ability to selectively inhibit heparanase without affecting other glucuronidases .

Anti-Cancer Activity

Another investigation focused on the anti-cancer potential of the compound against various human cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .

Q & A

Q. What are the optimized synthetic routes for 1,3-dioxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid, and what critical parameters govern yield?

The synthesis typically involves multi-step reactions starting from substituted chalcones or isoindole precursors. A common approach includes:

- Condensation reactions : Refluxing 3-formyl-indole derivatives with thiazolone or thiazolidinone analogs in acetic acid with sodium acetate as a catalyst (3–5 hours, 100–110°C) .

- Purification : Precipitates are filtered, washed with acetic acid, water, and ethanol, then recrystallized from DMF/acetic acid mixtures to achieve >95% purity .

- Critical parameters : Stoichiometric ratios (1.1:1 molar ratio of aldehyde to nucleophile), reaction time, and pH control via sodium acetate are essential to minimize side products .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard. For example:

- Crystal packing analysis : The isoindole core and tetrahydrofuran side chain exhibit planar and non-planar regions, respectively, with hydrogen bonding (e.g., N–H···O interactions) stabilizing the lattice .

- Data collection : High-resolution diffraction (Cu-Kα radiation, λ = 1.54178 Å) and refinement using software like SHELXL resolve bond angles and torsional strain in the fused ring system .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for derivatives of this compound?

Discrepancies in reaction pathways (e.g., competing [4+2] vs. [3+3] cycloadditions) are addressed via:

- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level identifies transition states and activation energies .

- Reaction path sampling : Algorithms like GRRM (Global Reaction Route Mapping) explore multi-step pathways, validating experimental observations of byproduct formation under varying pH .

Q. What strategies mitigate spectral interference during NMR/IR analysis of this compound’s tautomeric forms?

The compound’s keto-enol tautomerism complicates spectral interpretation. Methodological solutions include:

- Deuterated solvents : DMSO-d₆ suppresses proton exchange, sharpening ¹H-NMR peaks for the enolic –OH group (δ 12.8–13.2 ppm) .

- Variable-temperature IR : Cooling to −50°C in CCl₄ reduces thermal broadening, resolving C=O stretches (1680–1700 cm⁻¹) from overlapping vibrations .

Q. How do steric and electronic effects influence regioselectivity in functionalizing the isoindole core?

- Steric effects : Substituents at the tetrahydrofuran-2-ylmethyl group hinder electrophilic attack at C-4, directing reactivity to C-6 .

- Electronic effects : Electron-withdrawing groups (e.g., –COOH at C-5) deactivate the isoindole ring, favoring nucleophilic substitution over electrophilic addition .

- Case study : Methylation with CH₃I in DMF/K₂CO₃ selectively targets the indole nitrogen (N-2) due to lower steric hindrance .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility profiles across studies?

Conflicting solubility data (e.g., in DMSO vs. ethanol) arise from:

- Polymorphism : Metastable crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit differing solubilities. Powder X-ray diffraction (PXRD) identifies polymorphic contaminants .

- pH dependence : The carboxylic acid group (pKa ≈ 3.8) increases aqueous solubility at pH > 5. Buffered solutions (e.g., phosphate buffer, pH 7.4) standardize measurements .

Q. Why do catalytic hydrogenation protocols yield variable enantiomeric excess (ee) for reduced derivatives?

- Catalyst choice : Pd/C vs. Raney Ni alters stereoselectivity. Pd/C favors syn-addition (ee > 80%), while Ni promotes racemization via radical intermediates .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, enhancing ee by 15–20% compared to methanol .

Methodological Optimization

Q. What advanced separation techniques improve purity in large-scale synthesis?

Q. How can machine learning models predict bioactivity of novel analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.